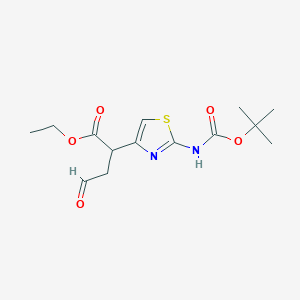
1-(2-bromoethyl)-4-(methoxymethyl)benzene
描述
1-(2-bromoethyl)-4-(methoxymethyl)benzene is an organic compound that belongs to the class of phenylethyl bromides It is characterized by the presence of a methoxymethyl group attached to the phenyl ring and a bromine atom attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-(methoxymethyl)benzene typically involves the bromination of 4-(Methoxymethyl)phenylethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-(2-bromoethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include cyclohexyl derivatives.
科学研究应用
1-(2-bromoethyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-bromoethyl)-4-(methoxymethyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds. The methoxymethyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)phenylethyl chloride
- 4-(Methoxymethyl)phenylethyl iodide
- 4-(Methoxymethyl)phenylethyl fluoride
Uniqueness
1-(2-bromoethyl)-4-(methoxymethyl)benzene is unique due to its specific reactivity profile. The bromine atom provides a good balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloride and iodide counterparts, the bromide is more reactive than the chloride but less reactive than the iodide, offering a versatile intermediate for organic synthesis .
属性
CAS 编号 |
104060-25-5 |
|---|---|
分子式 |
C10H13BrO |
分子量 |
229.11 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8H2,1H3 |
InChI 键 |
ZOXGGJAWWUDXSB-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(C=C1)CCBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-butyn-2-ol](/img/structure/B8726135.png)

![1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B8726162.png)









![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8726239.png)
